molecular formula C14H20N2O6 B14702006 (2S)-2-aminopentanedioic acid;(2S)-2-amino-3-phenylpropanoic acid CAS No. 26655-91-4

(2S)-2-aminopentanedioic acid;(2S)-2-amino-3-phenylpropanoic acid

Cat. No.: B14702006
CAS No.: 26655-91-4
M. Wt: 312.32 g/mol
InChI Key: IWLPNOCXQJLPAX-YYTBSQRUSA-N
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Description

(2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid are organic compounds that belong to the class of amino acids. These compounds are significant in various biochemical processes and have diverse applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminopentanedioic acid typically involves the use of starting materials such as valeric acid, which is substituted at position 2 by an amino group . The synthetic route may include steps like amination, where electrophilic N-chloropyrrolidine and N-chloropiperidine are used to obtain the amino ketones .

For (2S)-2-amino-3-phenylpropanoic acid, the synthesis often involves the manipulation of functional groups at specific positions on the carbon chain. This can include reactions such as oxidative deconstruction and ring expansion under transition-metal-free conditions .

Industrial Production Methods

Industrial production methods for these compounds often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.

Chemical Reactions Analysis

Types of Reactions

Both (2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid undergo various types of chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxo acids.

    Reduction: Reduction reactions can convert these compounds into their respective alcohols or amines.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for these amino acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (2S)-2-aminopentanedioic acid can yield 2-oxo-pentanedioic acid, while reduction of (2S)-2-amino-3-phenylpropanoic acid can produce 3-phenylpropan-1-amine .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S)-2-aminopentanedioic acid and (2S)-2-amino-3-phenylpropanoic acid apart is their specific structural features and functional groups, which confer unique reactivity and biological activity. For instance, the presence of a phenyl group in (2S)-2-amino-3-phenylpropanoic acid enhances its hydrophobic interactions and binding affinity to certain proteins .

Properties

CAS No.

26655-91-4

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

IUPAC Name

(2S)-2-aminopentanedioic acid;(2S)-2-amino-3-phenylpropanoic acid

InChI

InChI=1S/C9H11NO2.C5H9NO4/c10-8(9(11)12)6-7-4-2-1-3-5-7;6-3(5(9)10)1-2-4(7)8/h1-5,8H,6,10H2,(H,11,12);3H,1-2,6H2,(H,7,8)(H,9,10)/t8-;3-/m00/s1

InChI Key

IWLPNOCXQJLPAX-YYTBSQRUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N

Related CAS

26655-91-4

Origin of Product

United States

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